Methyl 5-bromo-2-ethylpentanoate
Description
Methyl 5-bromo-2-ethylpentanoate (CAS: 42998-01-6) is a brominated methyl ester with the molecular formula C₈H₁₅BrO₂ and an average molecular mass of 223.110 g/mol . Its monoisotopic mass is 222.025542 g/mol, and it features a branched alkyl chain with a bromine atom at the C5 position and an ethyl group at C2. The compound lacks defined stereocenters, simplifying its stereochemical profile compared to chiral analogs.
As a methyl ester, it is structurally categorized by the ester functional group (RCOOR'), where the R group is a substituted pentanoate chain.
Properties
CAS No. |
42998-01-6 |
|---|---|
Molecular Formula |
C8H15BrO2 |
Molecular Weight |
223.11 g/mol |
IUPAC Name |
methyl 5-bromo-2-ethylpentanoate |
InChI |
InChI=1S/C8H15BrO2/c1-3-7(5-4-6-9)8(10)11-2/h7H,3-6H2,1-2H3 |
InChI Key |
ZXRXCAZCLFGQFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCBr)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2-ethylpentanoate can be synthesized through several methods. One common method involves the bromination of 2-ethylpentanoic acid followed by esterification with methanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The esterification step involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction between the brominated acid and methanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-2-ethylpentanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups. .
Elimination Reactions: The compound can undergo elimination reactions to form alkenes. .
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Major Products Formed:
Substitution Reactions: Products include 5-hydroxy-2-ethylpentanoate, 5-alkoxy-2-ethylpentanoate, and 5-amino-2-ethylpentanoate
Elimination Reactions: The major product is 2-ethylpent-2-enoate
Reduction Reactions: The major product is 5-bromo-2-ethylpentanol
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-ethylpentanoate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new bonds and functional groups. In elimination reactions, the compound loses a bromine atom and a hydrogen atom, resulting in the formation of a double bond. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s functional properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Methyl Esters
Structural Analogues and Substituent Effects
The following table highlights key structural and functional differences between Methyl 5-bromo-2-ethylpentanoate and related methyl esters:
Key Observations:
Substituent Influence on Reactivity: The bromine in this compound enhances its electrophilicity, making it suitable for substitution reactions (e.g., Suzuki coupling) . In contrast, the mercapto (-SH) group in the compound from introduces nucleophilic character, enabling thiol-ene or disulfide bond formation .
Molecular Weight and Volatility: Methyl salicylate (152.15 g/mol) is significantly lighter and more volatile than this compound (223.11 g/mol), explaining its use in fragrances . Diterpene-based esters (e.g., sandaracopimaric acid methyl ester, 316.48 g/mol) exhibit higher molecular weights due to complex cyclic structures, limiting their volatility .
Stereochemical Complexity: Unlike the chiral compound in , this compound lacks stereocenters, simplifying its synthesis and purification .
Physical and Chemical Property Trends
- Boiling Point: Bromine’s high atomic mass and polarizability likely elevate the boiling point compared to non-halogenated esters (e.g., methyl salicylate boils at ~222°C) .
- Solubility : The ethyl group reduces polarity, decreasing water solubility relative to hydroxyl-containing analogs like methyl salicylate.
- Reactivity : Bromine’s leaving-group ability contrasts with the stability of diterpene esters, which resist hydrolysis due to steric protection .
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